8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
Isolariciresinol is a natural plant compound belonging to the class of lignans. It is found in various plants, such as hetero-Larch (Cedrus deodara) and Cornus officinalis . This compound is a white crystalline solid with a high melting point of 112°C and a boiling point of 584.1°C . Isolariciresinol is known for its strong antioxidant properties, which help prevent free radical damage to cells, and it also exhibits anti-aging and anti-inflammatory effects .
Preparation Methods
Isolariciresinol can be extracted from plants or synthesized through organic synthesis reactions. The extraction method typically involves using solvents like alcoholic solvents or acidic aqueous solutions to extract the compound from the bark or buds of plants . Synthetic methods often involve organic synthesis reactions such as oxidation and reduction .
Chemical Reactions Analysis
Isolariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include mild acidic conditions for dissolution and specific organic synthesis reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the hydroxyl and methoxy groups present in the compound .
Scientific Research Applications
Isolariciresinol has diverse scientific research applications across multiple fields:
Mechanism of Action
The mechanism by which isolariciresinol exerts its effects involves its antioxidant properties. It scavenges free radicals, thereby preventing oxidative damage to cells . The compound also inhibits the production of nitric oxide in macrophages, which contributes to its anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of amyloid-β aggregation and the modulation of oxidative stress pathways .
Comparison with Similar Compounds
Isolariciresinol is similar to other lignans such as secoisolariciresinol, pinoresinol, and matairesinol. it is unique in its specific structural features and biological activities . For example, secoisolariciresinol is another lignan with strong antioxidant properties, but it is primarily found in flaxseed and has different applications in health and nutrition . Pinoresinol and matairesinol also share similar antioxidant properties but differ in their biosynthetic pathways and specific biological activities .
Properties
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFXBIXJCWAUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5234-71-9 |
Source
|
Record name | 1,2,3,4-Tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-naphthalenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5234-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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